ethyl 2-benzoyl-3-oxobutanoate
Description
Overview of Beta-Keto Ester Chemistry in Organic Synthesis
Beta-keto esters are organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. fiveable.me This structural motif imparts unique reactivity to the molecule, making β-keto esters highly useful in organic synthesis. fiveable.me They are considered essential synthons due to the presence of both electrophilic and nucleophilic reactive sites within the same molecule. researchgate.net
One of the most significant reactions involving β-keto esters is the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and a carbonyl compound in the presence of a base. libretexts.orglibretexts.orguomustansiriyah.edu.iq This reaction is fundamental for the synthesis of β-keto esters themselves. uomustansiriyah.edu.iq A key feature of β-keto esters is the acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups), which can be readily removed by a base to form a resonance-stabilized enolate ion. fiveable.me This enolate is a potent nucleophile and can participate in a variety of reactions, including alkylations and acylations, allowing for the introduction of new substituents. fiveable.menih.gov
Furthermore, β-keto esters can undergo decarboxylation when heated, a reaction that is particularly useful for synthesizing ketones. evitachem.com They are also crucial starting materials for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and coumarins, which are significant in medicinal chemistry. nih.govnih.govbeilstein-journals.org The versatility and reactivity of β-keto esters make them indispensable tools for the construction of complex organic molecules. fiveable.meresearchgate.netnih.gov
Historical Context and Significance of Ethyl 2-Benzoyl-3-oxobutanoate as a Key Intermediate
The significance of β-keto esters like ethyl acetoacetate (B1235776), a related compound, has been recognized since the late 19th century with the discovery of the Claisen condensation. This laid the groundwork for the synthesis and utility of a wide array of β-keto esters, including this compound. researchgate.net
This compound has established itself as a crucial intermediate in the synthesis of various organic compounds. ontosight.ai Its applications span several fields:
Pharmaceuticals: It serves as a precursor for synthesizing bioactive compounds, including certain anti-inflammatory agents and potential anticancer drugs. evitachem.comontosight.ai
Agrochemicals: The reactive nature of this compound is utilized in the development of herbicides, fungicides, and insecticides. evitachem.comontosight.ai
Dyes and Pigments: It is a key building block in the synthesis of certain dyes and pigments. ontosight.ai
Heterocyclic Chemistry: It is widely used in the synthesis of heterocyclic systems. For example, it reacts with hydrazines to form pyrazole (B372694) derivatives and can be used in the Pechmann condensation to produce coumarins. google.comacs.orgresearchgate.net
The ability of this compound to participate in these diverse reactions underscores its importance as a versatile intermediate in synthetic organic chemistry.
Structural Features and Reactivity Potential of this compound
The reactivity of this compound is a direct consequence of its distinct structural features. The molecule possesses two carbonyl groups (a benzoyl ketone and a keto group at the 3-position) and an ethyl ester functionality. evitachem.com
Key Structural and Reactivity Features:
Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. phywe.comresearchgate.net The enol form is stabilized by intramolecular hydrogen bonding, which influences the compound's reactivity. researchgate.net
Acidity of α-Hydrogen: The hydrogen atom on the carbon positioned between the two carbonyl groups (the α-carbon) is particularly acidic. This allows for easy deprotonation by a base to form a stable, nucleophilic enolate. tcd.ie
Nucleophilic Acyl Substitution: The ester group can undergo nucleophilic acyl substitution, allowing for transesterification or conversion to other carboxylic acid derivatives. nih.gov
Condensation Reactions: The carbonyl groups can participate in condensation reactions with various nucleophiles like amines and hydrazines to form more complex molecules and heterocycles. evitachem.com For instance, reaction with phenylhydrazine (B124118) can yield pyrazole derivatives. researchgate.net
Alkylation and Acylation: The nucleophilic enolate readily reacts with alkyl halides and acylating agents at the α-carbon, enabling the extension of the carbon skeleton. tcd.ie
These features make this compound a highly adaptable synthon, capable of being transformed into a wide array of products through carefully chosen reaction conditions.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₄ ontosight.ai |
| Appearance | Colorless or pale yellow liquid evitachem.com |
| Boiling Point | Approximately 280 °C evitachem.com |
| Density | Approximately 1.1 g/cm³ evitachem.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water. evitachem.com |
Physicochemical Properties of a Related Compound, Ethyl 2-benzyl-3-oxobutanoate:
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₃ cymitquimica.comsigmaaldrich.com |
| Molecular Weight | 220.26 g/mol cymitquimica.com |
| CAS Number | 620-79-1 sigmaaldrich.comnih.gov |
| Physical Form | Liquid sigmaaldrich.com |
| IUPAC Name | ethyl 2-benzyl-3-oxobutanoate sigmaaldrich.comnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
569-37-9 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 2-benzoyl-3-oxobutanoate |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)11(9(2)14)12(15)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |
InChI Key |
CMJWTVYVMCEPGG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=CC=C1 |
Other CAS No. |
569-37-9 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Benzoyl 3 Oxobutanoate
Classical Approaches to Ethyl 2-Benzoyl-3-oxobutanoate Synthesis
The traditional synthesis of this compound has predominantly relied on well-established condensation and acylation reactions. These methods, while effective, often necessitate stoichiometric amounts of strong bases and may involve harsh reaction conditions.
Base-Mediated Acylation of Ethyl Acetoacetate (B1235776) with Benzoyl Chloride
A cornerstone in the synthesis of this compound is the base-mediated C-acylation of ethyl acetoacetate with benzoyl chloride. This reaction proceeds through the formation of an enolate from ethyl acetoacetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A variety of bases have been employed to facilitate the initial deprotonation of ethyl acetoacetate, with sodium ethoxide and sodium hydride being common choices.
The reaction is typically carried out in an aprotic solvent, such as benzene (B151609) or diethyl ether, to prevent unwanted side reactions of the strong base. The process involves the careful addition of benzoyl chloride to the pre-formed enolate of ethyl acetoacetate. Subsequent workup with a mild acid neutralizes the reaction mixture and allows for the isolation of the desired product. A notable procedure involves the use of sodium metal in dry benzene to generate the sodium salt of ethyl acetoacetate, followed by reaction with benzoyl chloride, affording yields in the range of 63-75%. orgsyn.org
| Base | Solvent | Yield (%) | Reference |
| Sodium | Benzene | 63-75 | orgsyn.org |
| Sodium Ethoxide | Ethanol (B145695)/Benzene | 50-55 | orgsyn.org |
This table summarizes common bases and solvents used in the acylation of ethyl acetoacetate with benzoyl chloride, along with reported yields.
Claisen Condensation Variants and Related Enol Ester Transformations
The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, provides another classical route to β-keto esters like this compound. Specifically, a "crossed" or "mixed" Claisen condensation between ethyl acetoacetate and ethyl benzoate (B1203000) can yield the target molecule. study.com In this reaction, a strong base, such as sodium ethoxide, is used to generate the enolate of ethyl acetoacetate, which then attacks the carbonyl group of ethyl benzoate. chemistrysteps.com
To favor the desired crossed product and minimize self-condensation of ethyl acetoacetate, the reaction is often performed by slowly adding ethyl acetoacetate to a mixture of the base and an excess of ethyl benzoate. chemistrysteps.com The driving force for this condensation is the formation of a resonance-stabilized enolate of the resulting β-keto ester. utexas.edu
While direct acylation with benzoyl chloride is often more straightforward, Claisen condensation variants offer a valuable alternative. Transformations involving enol esters, where an enol ester of a ketone reacts with an acylating agent, also represent a related classical approach, though less commonly employed for this specific synthesis.
Modern and Sustainable Synthetic Strategies for this compound
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This has led to the exploration of catalytic systems and the application of green chemistry principles to the synthesis of β-dicarbonyl compounds, including this compound.
Catalytic Systems in this compound Production
Lewis acid catalysis has been explored for the acylation of β-keto esters. Lewis acids can activate the acylating agent, making it more susceptible to nucleophilic attack by the enol form of the β-keto ester. While specific examples for the synthesis of this compound are scarce, the general principle offers a pathway to milder reaction conditions compared to traditional strong base-mediated methods.
Heterogeneous catalysts , such as natural clays (B1170129) (e.g., Montmorillonite K-10) and supported boric acid, have shown promise in related transformations like the transesterification of β-keto esters. rsc.org These solid acid catalysts offer advantages such as ease of separation from the reaction mixture and the potential for recycling, contributing to a more sustainable process. rsc.org
Biocatalysis represents another modern approach. Enzymes, such as lipases, have been successfully employed in the synthesis of various β-keto esters through transesterification. google.comgoogle.com This method offers high selectivity and operates under mild, environmentally benign conditions. The application of dehydrogenases for the asymmetric reduction of β-keto esters also showcases the potential of biocatalysis in producing chiral derivatives. nih.gov
| Catalyst Type | Example | Reaction Type | Potential Advantages |
| Heterogeneous Acid | Montmorillonite K-10 | Transesterification | Reusability, low cost, mild conditions |
| Heterogeneous Acid | Silica-supported Boric Acid | Transesterification | Reusability, solvent-free conditions |
| Biocatalyst | Lipase (e.g., Novozym 435) | Transesterification | High selectivity, mild conditions, environmentally benign |
This table illustrates various catalytic systems used in the synthesis and transformation of β-keto esters, highlighting their potential application in the sustainable production of this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several of these principles are relevant to the synthesis of this compound.
Atom Economy: Catalytic approaches inherently improve atom economy by reducing the need for stoichiometric reagents that are consumed in the reaction.
Use of Safer Solvents and Auxiliaries: A significant focus of green chemistry is the replacement of hazardous organic solvents. The use of ionic liquids as both catalyst and solvent in Claisen-Schmidt condensations, a related reaction, demonstrates a potential avenue for greener synthesis. dicp.ac.cnsioc-journal.cnacs.orgresearchgate.netresearchgate.net These reactions can sometimes be performed under solvent-free conditions, further reducing environmental impact.
Energy Efficiency: Microwave-assisted synthesis has emerged as a tool to significantly reduce reaction times and, consequently, energy consumption in organic reactions. While not specifically reported for the synthesis of this compound, its application in the preparation of other β-keto esters suggests its potential for a more energy-efficient process.
Catalysis: As discussed previously, the development of efficient and recyclable catalysts is a cornerstone of green chemistry. The use of heterogeneous and biocatalysts aligns with this principle by minimizing waste and allowing for catalyst reuse.
By integrating these modern and sustainable strategies, the synthesis of this compound can be shifted towards more environmentally friendly and efficient methodologies, aligning with the evolving landscape of modern chemical manufacturing.
Chemical Transformations and Reaction Pathways of Ethyl 2 Benzoyl 3 Oxobutanoate
Nucleophilic Addition Reactions at Carbonyl Centers
Ethyl 2-benzoyl-3-oxobutanoate possesses three distinct carbonyl groups: a benzoyl ketone, an acetyl ketone, and an ethyl ester. The reactivity of these centers towards nucleophilic attack is a cornerstone of the molecule's chemistry. The ketone carbonyls are generally more electrophilic than the ester carbonyl. Nucleophilic addition typically occurs at the acetyl or benzoyl carbonyl carbons.
Furthermore, the presence of an acidic α-hydrogen between the two ketone groups allows for easy deprotonation by a base to form a stabilized enolate anion. This enolate is a potent nucleophile itself and is central to many of the condensation and alkylation reactions the compound undergoes. For instance, alkylation of the enolate generated from a β-ketoester using an alkyl halide is a common synthetic strategy. tcd.ieproquest.com
Table 1: Reactivity of Carbonyl Centers in this compound
| Carbonyl Group | Relative Electrophilicity | Typical Reactions |
| Benzoyl Ketone | High | Nucleophilic Addition |
| Acetyl Ketone | High | Nucleophilic Addition, Enolate Formation |
| Ethyl Ester | Low | Nucleophilic Acyl Substitution (slower) |
Condensation Reactions of this compound
As an active methylene (B1212753) compound, this compound is a versatile substrate for various condensation reactions.
Knoevenagel Condensation: In the presence of a weak base catalyst (like piperidine or morpholine), it can react with aldehydes and ketones. The reaction involves the initial formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields a substituted alkene. This reaction is a standard method for forming carbon-carbon double bonds. researchgate.netresearchgate.net
Claisen Condensation: This reaction involves the condensation of two ester molecules. libretexts.org While a self-condensation of this compound is complex, it can act as the nucleophilic component in a crossed Claisen condensation with another ester that cannot form an enolate (e.g., ethyl benzoate). The enolate of this compound would attack the carbonyl of the other ester, leading to a new β-dicarbonyl product after the elimination of an alkoxide. libretexts.org
Cyclization and Annulation Reactions Employing this compound
The 1,3-dicarbonyl motif is a powerful building block for the synthesis of various cyclic structures, including both carbocyclic and heterocyclic systems.
Formation of Carbocyclic Systems
Five-membered carbocycles can be synthesized using all-carbon [3+2] cycloaddition reactions. beilstein-journals.org For instance, phosphine-catalyzed [3+2] cycloaddition between an electron-deficient olefin and a suitable partner can yield highly substituted cyclopentenes. beilstein-journals.org this compound, through its enolate, could potentially serve as a three-carbon component in such annulation strategies for constructing five-membered rings.
Synthesis of Heterocyclic Scaffolds (e.g., Isoxazoles, Triazoles)
The synthesis of heterocyclic compounds is a prominent application of β-keto esters.
Isoxazoles: The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a classic and effective method for preparing isoxazoles. thieme-connect.de this compound is expected to react with hydroxylamine hydrochloride, where condensation would occur followed by cyclization and dehydration to yield a trisubstituted isoxazole. The reaction proceeds via a [3+2] cycloaddition of an in situ generated nitrile oxide with the enol form of the β-keto ester. beilstein-journals.org This provides a direct route to 3,4,5-trisubstituted isoxazoles. beilstein-journals.org
Triazoles: 1,2,3-Triazoles can be synthesized by reacting β-keto esters with aryl azides. nih.gov The reaction involves the initial formation of an enamine intermediate from the β-keto ester, which then undergoes a cycloaddition reaction with the azide. This methodology provides access to a variety of substituted 1,2,3-triazole derivatives, which are significant scaffolds in medicinal chemistry. nih.govnih.gov
Reduction and Oxidation Reactions of this compound
The carbonyl groups in this compound can undergo both reduction and oxidation.
Reduction: Selective reduction of the ketone functionalities without affecting the ester group can be achieved using mild reducing agents. Sodium borohydride (NaBH₄) is a standard reagent for this transformation, reducing ketones to secondary alcohols. askfilo.comyoutube.com Given the two distinct ketone groups (acetyl and benzoyl), their relative reactivity towards reduction could potentially be controlled, although typically both would be reduced. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce all three carbonyl groups (both ketones and the ester) to alcohols.
Table 2: Potential Products from the Reduction of this compound
| Reducing Agent | Expected Product(s) |
| Sodium Borohydride (NaBH₄) | Ethyl 2-benzoyl-3-hydroxybutanoate and/or Ethyl 3-hydroxy-2-(hydroxy(phenyl)methyl)butanoate |
| Lithium Aluminum Hydride (LiAlH₄) | 2-(1-hydroxyethyl)-1-phenylpropane-1,3-diol |
Oxidation: The diketone functionality can be susceptible to oxidative cleavage. Reactions with peracids could potentially lead to rearrangement and cleavage, a known reaction for β-diketones. acs.org Metal-free oxidative rearrangement protocols have been developed for related systems like α,β-unsaturated diaryl ketones, leading to 1,2-diaryl diketones through oxidative aryl migration and C-C bond cleavage. nih.gov
Rearrangement Pathways and Fragmentation Reactions
Rearrangement Pathways: While specific rearrangement reactions for this compound are not extensively documented, related structures like α-hydroxy-β-diketones are known to undergo rearrangements. researchgate.netyoutube.com For instance, the benzilic acid rearrangement converts 1,2-diketones to α-hydroxy carboxylic acids under basic conditions. wiley-vch.de If the parent molecule were to be oxidized to a 1,2,3-tricarbonyl compound, a similar rearrangement might be feasible.
Fragmentation Reactions: In mass spectrometry, β-keto esters exhibit characteristic fragmentation patterns. The dissociation of the energetically unstable molecular ion leads to specific fragments that can help in structure elucidation. wikipedia.org The fragmentation is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. researchgate.netcdnsciencepub.comcdnsciencepub.com The McLafferty rearrangement is a common pathway for molecules containing a carbonyl group and a γ-hydrogen, leading to the cleavage of the α,β-bond. wikipedia.org For esters, characteristic fragments arise from the cleavage of the bond next to the C=O group, resulting in the loss of the alkoxy group (-OR). libretexts.org
Applications of Ethyl 2 Benzoyl 3 Oxobutanoate in Advanced Organic Synthesis
Utilization in Pharmaceutical Intermediate Development
The structural features of ethyl 2-benzoyl-3-oxobutanoate, specifically the presence of 1,3-dicarbonyl functionality, make it an important starting material for the synthesis of a wide range of pharmaceutical intermediates. This compound serves as a versatile platform for constructing molecules with potential therapeutic applications.
This compound is a key precursor for synthesizing various bioactive heterocyclic compounds, such as pyrazoles and pyrimidines. These chemical scaffolds are present in numerous compounds with established pharmacological properties. The synthesis of functionalized pyrazoles can be achieved through the condensation reaction of β-keto esters with hydrazine (B178648) derivatives. researchgate.netresearchgate.net Similarly, pyrimidine rings, which are fundamental components of nucleic acids, can be synthesized from 1,3-dicarbonyl compounds. bu.edu.eg
While specific research directly linking this compound to the synthesis of anti-influenza agents is not extensively documented, the pyrazole (B372694) and pyrimidine cores that can be derived from it are of significant interest in antiviral drug discovery. For instance, various novel pyrimidine derivatives have been synthesized and investigated for their potential as anticancer and antioxidant agents. mdpi.comnih.gov The development of new antiviral agents often focuses on inhibiting viral replication, and compounds containing these heterocyclic systems are frequently explored for such purposes. A novel strategy in anti-influenza research, for example, involves disrupting the interaction between viral proteins, a goal that could potentially be achieved by small molecules derived from versatile precursors like this compound. nih.gov
Table 1: Synthesis of Bioactive Scaffolds from β-Keto Esters
| Precursor Class | Reagent | Resulting Scaffold | Potential Biological Activity |
|---|---|---|---|
| β-Keto Ester | Hydrazine | Pyrazole | Anticancer, Anti-inflammatory, Antimicrobial |
The reactivity of this compound allows it to serve as a foundational element in the synthesis of more complex drug scaffolds. Its dicarbonyl moiety can participate in a variety of chemical transformations, enabling the construction of intricate molecular frameworks. β-Keto ester derivatives are widely applied as important synthetic intermediates for creating new heterocyclic compounds with novel pharmacological properties. researchgate.net
The synthesis of pyrido[2,3-d]pyrimidines, a privileged scaffold in medicinal chemistry, often involves the condensation of suitable precursors that can be derived from β-dicarbonyl compounds. nih.gov Furthermore, multicomponent reactions involving compounds like ethyl acetoacetate (B1235776) (a related β-keto ester) are used to generate complex structures such as pyranopyrazoles, which exhibit a range of biological activities including anti-inflammatory and anticancer properties. nih.govfigshare.com The ability to build such diverse and complex scaffolds underscores the importance of this compound as a versatile intermediate in drug development.
Role in Agrochemical Synthesis
In addition to its applications in pharmaceuticals, this compound and related β-dicarbonyl compounds are valuable in the synthesis of agrochemicals. The heterocyclic structures derived from this precursor are known to exhibit a range of bioactivities relevant to crop protection.
The development of new herbicides often involves the exploration of novel chemical scaffolds that can interfere with essential biological processes in weeds. While specific herbicides derived directly from this compound are not detailed in the available literature, the pyrazole scaffold, which can be synthesized from it, is a known constituent of some commercial herbicides. The versatility of pyrazole chemistry allows for the introduction of various functional groups, enabling the fine-tuning of herbicidal activity and selectivity.
Pyrazole-based compounds have also found significant application as fungicides in agriculture. The pyrazole ring is a key component in a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). These compounds are effective against a broad spectrum of fungal pathogens. The synthesis of functionalized pyrazoles from precursors like this compound provides a pathway to novel fungicidal agents. researchgate.netnih.gov Research has demonstrated the synthesis of pyrazole derivatives and their subsequent evaluation for antimicrobial and antifungal activities. researchgate.net
The pyrazole framework is a well-established scaffold in the insecticide market. Several commercial insecticides are based on pyrazole derivatives, which act on the nervous system of insects. The synthesis of such compounds often relies on the construction of the pyrazole ring from suitable precursors. The reaction of a 1,3-dicarbonyl compound like this compound with a hydrazine is a fundamental method for creating this important heterocyclic core, highlighting its potential role in the development of new insecticidal agents. nih.gov
Contribution to Specialty Chemical Manufacturing
This compound, a versatile β-keto ester, serves as a crucial building block in the synthesis of a variety of specialty chemicals. Its unique structure, featuring multiple reactive sites, allows for its incorporation into complex molecular architectures, making it a valuable intermediate in the production of high-value products such as dyes, pigments, and other fine chemicals.
Dyes and Pigments
The structural framework of this compound is particularly well-suited for the synthesis of heterocyclic colorants, most notably pyrazolone-based dyes. The presence of a 1,3-dicarbonyl moiety allows for facile condensation reactions with hydrazine derivatives to form pyrazolone rings. These pyrazolone intermediates are fundamental in the production of a wide range of dyes.
The synthesis typically proceeds in two key stages:
Pyrazolone Formation: this compound is reacted with a hydrazine compound (such as phenylhydrazine). The reaction involves the condensation of the hydrazine with the two carbonyl groups of the β-keto ester, leading to the formation of a pyrazolone ring.
Azo Coupling: The resulting pyrazolone contains an active methylene (B1212753) group within its structure. This group can readily react with a diazonium salt in an azo coupling reaction. This step introduces the azo chromophore (-N=N-), which is responsible for the color of the final dye molecule.
By varying the substituents on both the pyrazolone intermediate (derived from the initial β-keto ester) and the diazonium salt, a vast library of dyes and pigments with different colors, shades, and properties can be synthesized. Pyrazolone azo dyes are known for their bright yellow, orange, and red hues and are used in various applications, including textiles, inks, and plastics. nih.gov
| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | This compound | Phenylhydrazine (B124118) | Phenyl-substituted Pyrazolone | Cyclocondensation |
| 2 | Phenyl-substituted Pyrazolone | Aryl Diazonium Salt | Pyrazolone Azo Dye | Azo Coupling |
Fine Chemical Synthesis
Beyond colorants, this compound is a key precursor in the synthesis of various fine chemicals, particularly heterocyclic compounds that form the core of many pharmaceuticals and agrochemicals.
Synthesis of Pyrazole Derivatives: Similar to the synthesis of pyrazolone dyes, the reaction of this compound with hydrazines is a cornerstone for creating substituted pyrazole rings. These compounds are not just dye intermediates but are also investigated for a range of biological activities. The specific functionalities present in the starting β-keto ester (the benzoyl and ester groups) become integral parts of the final pyrazole, influencing its chemical properties and potential applications.
Synthesis of Pyrimidine Derivatives: The 1,3-dicarbonyl structure of this compound makes it an ideal component for constructing pyrimidine rings. Pyrimidines are a critical class of N-heterocycles found in nucleic acids and numerous therapeutic agents. A classic method for their synthesis is the Biginelli reaction, which involves the one-pot, acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea (B33335) (or thiourea). wikipedia.orgresearchgate.netresearcher.lifeamazonaws.com In this reaction, this compound can serve as the β-keto ester component, leading to the formation of highly functionalized dihydropyrimidines, which are valuable fine chemicals and pharmaceutical intermediates.
| Target Compound Class | Key Reactants | Synthetic Method | Significance |
|---|---|---|---|
| Substituted Pyrazoles | This compound, Hydrazine | Cyclocondensation | Core structures in pharmaceuticals and agrochemicals |
| Dihydropyrimidines | This compound, Aldehyde, Urea | Biginelli Reaction | Biologically active compounds, pharmaceutical intermediates |
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. This compound, with its multiple functional groups, is an excellent substrate for designing and executing complex MCRs.
The Biginelli Reaction: As mentioned previously, the Biginelli reaction is a prime example of a three-component reaction. wikipedia.orgresearchgate.net It efficiently creates 3,4-dihydropyrimidin-2(1H)-ones from three fundamental building blocks: a β-keto ester, an aldehyde, and urea. wikipedia.org The use of this compound as the β-keto ester component allows for the direct incorporation of both a benzoyl group and an ethoxycarbonyl group into the final dihydropyrimidine product. This one-pot synthesis is atom-economical and offers a rapid route to complex molecules that would otherwise require lengthy, multi-step synthetic sequences.
The Hantzsch Dihydropyridine Synthesis: Another classic MCR where this compound can be employed is the Hantzsch pyridine synthesis. thermofisher.com This reaction typically involves the condensation of an aldehyde, ammonia (or an ammonia source like ammonium acetate), and two equivalents of a β-keto ester. beilstein-journals.orgnih.govlew.ro The reaction assembles a 1,4-dihydropyridine ring, a core structure found in numerous cardiovascular drugs. By using this compound as the β-keto ester, dihydropyridines with benzoyl substituents can be synthesized. The reaction proceeds through a series of condensations and conjugate additions in a single pot, showcasing the power of MCRs in rapidly building molecular complexity. chemtube3d.com
| Reaction Name | Number of Components | Core Reactants | Product Class |
|---|---|---|---|
| Biginelli Reaction | Three | β-keto ester, Aldehyde, Urea | Dihydropyrimidines |
| Hantzsch Synthesis | Three (four molecules) | β-keto ester (2 eq.), Aldehyde, Ammonia | Dihydropyridines |
Mechanistic Investigations and Computational Studies of Ethyl 2 Benzoyl 3 Oxobutanoate Reactivity
Reaction Mechanism Elucidation through Experimental and Theoretical Approaches
The reactivity of ethyl 2-benzoyl-3-oxobutanoate is predominantly governed by the presence of multiple functional groups: a benzoyl group, an acetyl group, and an ethyl ester, all attached to a central carbon atom. This structure makes it a highly versatile intermediate in organic synthesis. The elucidation of its reaction mechanisms can be approached by examining the well-documented chemistry of related β-dicarbonyl compounds.
One of the fundamental reactions of β-ketoesters is their deprotonation at the α-carbon to form a stabilized enolate. The acidity of the α-proton is significantly enhanced by the electron-withdrawing effects of the adjacent benzoyl and acetyl groups. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
A key reaction for compounds of this nature is the Claisen condensation , which is fundamental to the synthesis of β-ketoesters. While this compound is itself a product of such a condensation (a crossed Claisen condensation between ethyl benzoate (B1203000) and ethyl acetoacetate), its enolate can further react. For instance, in the presence of a suitable base like sodium ethoxide, the enolate can be alkylated or acylated.
Theoretical approaches to understanding these mechanisms often involve Density Functional Theory (DFT) calculations. These studies can model the reaction pathways, identify transition states, and calculate activation energies, providing insights into the reaction kinetics and thermodynamics that are challenging to obtain experimentally. For analogous β-ketoesters, computational studies have been instrumental in explaining stereoselectivity and regioselectivity in their reactions.
Quantum Chemical Calculations on this compound and its Intermediates
Quantum chemical calculations offer a powerful tool to investigate the intrinsic properties of this compound and its reactive intermediates, such as its enolate form.
The electronic structure of this compound is characterized by the delocalization of electrons across the β-dicarbonyl system. Molecular orbital calculations would likely show that the Highest Occupied Molecular Orbital (HOMO) is localized on the enolate, indicating its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO), conversely, would be centered on the carbonyl carbons, highlighting their electrophilicity.
An analysis of the electrostatic potential surface would reveal regions of high electron density (negative potential) around the carbonyl oxygens and the enolizable α-carbon, while the carbonyl carbons would exhibit positive electrostatic potential. This distribution of charge dictates how the molecule interacts with other reagents.
Table 1: Calculated Electronic Properties of a Model β-Ketoester (Ethyl Acetoacetate) Enolate (Note: Data is illustrative and based on typical values for similar compounds, as specific data for this compound is not available.)
| Property | Value |
| HOMO Energy | -2.5 eV |
| LUMO Energy | +1.8 eV |
| Mulliken Charge on α-Carbon | -0.45 e |
| Mulliken Charge on Carbonyl Oxygen | -0.60 e |
This interactive table is based on generalized data for educational purposes.
Quantum chemical calculations can predict the reactivity and selectivity of this compound in various reactions. For example, in an alkylation reaction, the relative energies of the transition states for C-alkylation versus O-alkylation of the enolate can be calculated to predict the major product. Generally, for enolates of β-dicarbonyl compounds, C-alkylation is thermodynamically favored.
Furthermore, the stereoselectivity of reactions, such as an aldol (B89426) addition to a chiral aldehyde, can be predicted by modeling the different possible diastereomeric transition states. The transition state with the lower calculated energy will correspond to the major diastereomer formed.
Transition State Modeling and Energy Profile Mapping for Key Reactions
Transition state modeling is a crucial aspect of computational chemistry for understanding reaction mechanisms. For a representative reaction, such as the alkylation of the this compound enolate with an alkyl halide, the geometry of the transition state would be calculated. This involves locating the saddle point on the potential energy surface that connects the reactants (enolate and alkyl halide) to the product (alkylated β-ketoester).
Table 2: Illustrative Energy Profile Data for a Model Alkylation Reaction of a β-Ketoester Enolate (Note: Data is hypothetical and for illustrative purposes.)
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants (Enolate + Alkyl Halide) | 0.0 |
| Transition State | +15.2 |
| Products (Alkylated β-ketoester + Halide) | -5.8 |
This interactive table is based on generalized data for educational purposes.
By mapping the energy profiles for competing reaction pathways, computational studies can provide a detailed understanding of the factors that control the outcome of reactions involving complex molecules like this compound.
Derivatives of Ethyl 2 Benzoyl 3 Oxobutanoate: Synthesis, Characterization, and Diverse Applications
Design and Synthesis of Novel Esters and Ketones from Ethyl 2-Benzoyl-3-oxobutanoate
The structural framework of this compound is ripe for modification, enabling the synthesis of a diverse range of new esters and ketones. The presence of an active methylene (B1212753) group flanked by two carbonyl groups provides a key site for nucleophilic reactions, most notably alkylation and acylation, to introduce new functionalities.
A primary method for synthesizing novel derivatives is through the alkylation of the α-carbon. This reaction typically proceeds by first treating the β-keto ester with a base, such as sodium ethoxide, to generate a stabilized enolate anion. tcd.ie This nucleophilic enolate can then react with an alkyl halide in an S\textsubscript{N}2 substitution reaction to form a new carbon-carbon bond. tcd.ie For instance, the reaction with benzyl chloride introduces a benzyl group at the C-2 position, yielding ethyl 2-benzyl-3-oxobutanoate. tcd.ie This process can be repeated to introduce a second alkyl group, such as a methyl group from bromomethane, leading to disubstituted derivatives like ethyl 2-benzyl-2-methyl-3-oxobutanoate. tcd.ie
Another synthetic route involves palladium-catalyzed reactions of allylic esters of β-keto acids. nih.gov These reactions proceed through the formation of palladium enolates after decarboxylation, which can then undergo various transformations such as reductive elimination to produce α-allyl ketones. nih.gov Furthermore, three-component condensation reactions offer a pathway to more complex derivatives. For example, the condensation of a β-keto ester like ethyl acetoacetate (B1235776) with formaldehyde and various thiols can produce ethyl 2-[(alkylsulfanyl)methyl]-3-oxobutanoates. researchgate.net
The ester group itself is also a target for modification. Transesterification, the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol, is a key method for creating a variety of new esters. researchgate.netrsc.org This reaction can be catalyzed by environmentally benign catalysts such as boric acid and is compatible with a range of primary and secondary alcohols, including allylic and propargylic alcohols. rsc.org
The table below summarizes various synthetic methods for producing novel esters and ketones from β-keto ester precursors.
| Reaction Type | Reagents | Product Type | Key Features |
| α-Alkylation | Base (e.g., Sodium Ethoxide), Alkyl Halide (e.g., Benzyl Chloride) | α-Substituted β-Keto Ester | Forms a C-C bond at the active methylene position. tcd.ie |
| Palladium-Catalyzed Decarboxylation | Allyl β-Keto Ester, Palladium(0) Catalyst | α-Allyl Ketone | Proceeds via a palladium enolate intermediate. nih.gov |
| Three-Component Condensation | Formaldehyde, Alkanethiol, Base | α-[(Alkylsulfanyl)methyl] β-Keto Ester | Efficiently builds molecular complexity. researchgate.net |
| Transesterification | Alcohol, Catalyst (e.g., Boric Acid) | Modified β-Keto Ester | Exchanges the ester's alkoxy group. rsc.org |
Development of Substituted Aromatic and Aliphatic Derivatives
The modification of both the aromatic (benzoyl) and aliphatic portions of this compound leads to a vast library of derivatives with tailored properties.
Aromatic Substitution: Palladium-catalyzed cross-coupling reactions are a powerful tool for modifying the aromatic ring. The β-arylation of α-keto esters, for example, allows for the coupling of α-keto ester enolates with aryl bromides. nih.govorganic-chemistry.org This method provides access to a wide range of β-aryl α-keto esters, including those with heterocyclic aryl groups, which are otherwise difficult to synthesize. nih.govorganic-chemistry.org
Aliphatic Substitution via Knoevenagel Condensation: A cornerstone reaction for generating aliphatic derivatives is the Knoevenagel condensation. thermofisher.comresearchgate.net This reaction involves the condensation of the active methylene group of the β-keto ester with an aldehyde or ketone in the presence of a weak base catalyst, such as piperidine or morpholine. thermofisher.comresearchgate.netscielo.br The reaction with aromatic aldehydes is particularly useful, yielding α,β-unsaturated products like ethyl 2-benzylidene-3-oxobutanoate. thermofisher.comnih.gov This transformation is highly versatile, and a variety of substituted aromatic aldehydes can be used to create a library of derivatives with different electronic and steric properties. scielo.br Greener protocols have been developed using ionic liquids as solvents, which can improve yields and simplify product isolation. scielo.brresearchgate.net
The table below presents examples of derivatives formed through Knoevenagel condensation with various aromatic aldehydes.
| Aldehyde | Catalyst/Solvent System | Product | Yield (%) |
| Benzaldehyde | Piperidine/Ethanol (B145695) | Ethyl 2-benzylidene-3-oxobutanoate | Not specified |
| 4-Chlorobenzaldehyde | Morpholine/Acetic Acid in Ionic Liquid | Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate | 84% scielo.br |
| 4-Methoxybenzaldehyde | Morpholine/Acetic Acid in Ionic Liquid | Ethyl 2-(4-methoxybenzylidene)-3-oxobutanoate | 78% scielo.br |
| 2-Furaldehyde | Morpholine/Acetic Acid in Ionic Liquid | Ethyl 2-(2-furylmethylene)-3-oxobutanoate | 75% scielo.br |
These alkylidene β-ketoesters are highly polarized electrophiles, making them valuable intermediates for further synthetic transformations, including cycloadditions and conjugate additions. acs.org
Advanced Synthetic Applications of this compound Derivatives
The derivatives of this compound are not merely synthetic curiosities; they are enabling molecules with significant potential in specialized fields like catalysis and material science.
As Ligands in Catalysis
The 1,3-dicarbonyl moiety inherent in β-keto esters is a classic bidentate ligand scaffold. Upon deprotonation, the resulting enolate can chelate to a metal center through its two oxygen atoms, forming a stable six-membered ring. This chelating ability makes derivatives of this compound excellent candidates for ligands in coordination chemistry and homogeneous catalysis.
The electronic and steric properties of the ligand can be fine-tuned by altering the substituents on the β-keto ester backbone. For example, introducing bulky groups can create a specific chiral environment around a metal center, which is crucial for asymmetric catalysis. researchgate.net The resulting metal complexes can catalyze a wide range of organic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The versatility of the β-keto ester framework allows for the synthesis of a large library of ligands, facilitating the optimization of catalysts for specific reactions.
In Material Science
Derivatives of this compound serve as valuable building blocks for the synthesis of heterocyclic compounds, which are foundational to many advanced materials. The multiple reactive sites on the β-keto ester derivative allow for cyclization reactions with various reagents.
For instance, α,β-unsaturated derivatives formed via Knoevenagel condensation can react with hydrazine (B178648) derivatives in a [3+2] annulation reaction to form functionalized pyrazoles. researchgate.net Pyrazole (B372694) derivatives are known to exhibit a range of useful properties and have been investigated for applications in materials science. Similarly, reactions with compounds like urea (B33335) or thiourea (B124793) can lead to pyrimidine derivatives. rsc.org These heterocyclic systems are often chromophoric and can be used in the development of dyes, pigments, and functional organic materials. The Knoevenagel condensation itself has been used to synthesize polymers and other important chemical intermediates. researchgate.net The ability to incorporate diverse aromatic and aliphatic groups onto the core structure allows for the systematic tuning of the electronic and photophysical properties of the resulting materials.
Analytical Research Methodologies for Synthetic Studies Involving Ethyl 2 Benzoyl 3 Oxobutanoate
Spectroscopic Techniques for Reaction Monitoring and Product Purity Assessment
Spectroscopic methods are indispensable for real-time monitoring of synthetic reactions and for the crucial assessment of product purity. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for these purposes.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for tracking the progress of a reaction by monitoring the appearance or disappearance of characteristic functional group absorptions. In syntheses involving ethyl 2-benzoyl-3-oxobutanoate and its derivatives, chemists typically observe the carbonyl (C=O) stretching frequencies. For instance, in a derivative like ethyl 2-benzyl-3-oxo-3-phenylpropanoate, distinct IR absorption bands are expected for the ester carbonyl and the ketone carbonyl, often appearing around 1737 cm⁻¹ and 1717 cm⁻¹, respectively. rsc.org The disappearance of starting material peaks or the emergence of these product peaks provides a qualitative measure of reaction conversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR are vital for confirming the formation of the desired product and assessing its purity.
¹H NMR provides detailed information about the chemical environment of protons in the molecule. For a compound like ethyl 2-benzyl-3-oxobutanoate, specific signals can be observed, such as a singlet for the methyl protons of the acetyl group (around δ 2.21 ppm), a triplet for the methyl protons of the ethyl ester (around δ 1.23 ppm), and a quartet for the methylene (B1212753) protons of the ethyl ester (around δ 4.14-4.20 ppm). rsc.org The appearance of these signals in the expected multiplicity and integration confirms the product's formation.
¹³C NMR complements ¹H NMR by providing a spectrum of all unique carbon atoms. Key signals for derivatives of this compound include resonances for the ketone and ester carbonyl carbons, typically found in the δ 194-203 ppm and δ 169-171 ppm regions, respectively. rsc.org The absence of signals from starting materials in both ¹H and ¹³C NMR spectra is a strong indicator of high product purity.
Table 1: Spectroscopic Data for Analysis of this compound Derivatives.
Chromatographic Separations in Synthetic Pathway Optimization
Chromatography is essential for both monitoring the progress of a reaction and for isolating and purifying the final products. Its application is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize byproducts.
Thin Layer Chromatography (TLC): TLC is a rapid and effective method for qualitatively monitoring a reaction's progress. rsc.org By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visualize the consumption of reactants and the formation of the product. tcd.ie Visualization is often achieved using UV light or chemical stains like anisaldehyde or potassium permanganate. rsc.org The retention factor (Rf) value helps in identifying different components. For example, in the synthesis of an this compound derivative, an Rf value of 0.54 was reported using a 7:1 ethyl acetate (B1210297)/hexanes solvent system. rsc.org Different solvent systems, such as 9:1 hexane-ethyl acetate, are selected based on the polarity of the compounds being separated. tcd.ie
Flash Column Chromatography: Following the completion of a reaction, flash column chromatography is the standard technique for purifying the crude product on a preparative scale. rsc.org This method uses a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate the desired compound from unreacted starting materials, catalysts, and byproducts. The choice of eluent, often a mixture of solvents like ethyl acetate and hexanes, is optimized using TLC. Gradient elution, where the solvent composition is changed during the separation, is frequently employed to achieve better separation of complex mixtures. rsc.org For instance, gradient mixtures of ethyl acetate/hexanes ranging from 4-10% are commonly used to purify derivatives of this compound. rsc.org
Table 2: Chromatographic Methods in the Synthesis of this compound.
Advanced Spectroscopic Methods for Structural Elucidation of Novel Compounds
When synthetic studies yield novel compounds, advanced spectroscopic methods are required for unambiguous structural elucidation. These techniques provide definitive evidence of molecular weight, elemental composition, and three-dimensional arrangement of atoms.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Low-resolution mass spectrometry (LRMS), often using electrospray ionization (ESI), is routinely used to confirm the mass of the expected product. rsc.org For more precise work, High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule, which allows for the calculation of its elemental formula. mdpi.com This is a critical step in confirming the identity of a newly synthesized compound, as it can distinguish between compounds with the same nominal mass but different atomic compositions.
Single-Crystal X-ray Diffraction: For novel crystalline compounds, single-crystal X-ray diffraction is the gold standard for structural elucidation. This technique provides the precise three-dimensional coordinates of every atom in the molecule, confirming its constitution, configuration, and conformation. For example, the structure of (Z)-Ethyl 2-benzylidene-3-oxobutanoate, a derivative, was unequivocally confirmed by X-ray diffraction, revealing its Z-conformation about the carbon-carbon double bond and providing detailed data on bond lengths and angles. researchgate.net Such detailed structural information is invaluable for understanding reaction mechanisms and structure-activity relationships.
Table 3: Advanced Spectroscopic Methods for Structural Elucidation.
Future Perspectives and Emerging Research Avenues for Ethyl 2 Benzoyl 3 Oxobutanoate
Development of Novel Catalytic Transformations
The reactivity of ethyl 2-benzoyl-3-oxobutanoate offers a fertile ground for the development of innovative catalytic transformations, moving beyond classical approaches to embrace more efficient and selective methodologies.
Future research is likely to focus on organocatalysis , which utilizes small organic molecules to catalyze chemical reactions. This approach has gained significant traction for its ability to facilitate asymmetric transformations, leading to the synthesis of enantiomerically enriched compounds. The application of chiral organocatalysts to reactions involving this compound could unlock pathways to novel chiral building blocks, which are highly sought after in the pharmaceutical industry. For instance, asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions catalyzed by chiral amines or phosphoric acids could afford complex molecules with high stereocontrol.
Metal catalysis will continue to play a pivotal role in activating and functionalizing this compound. Research is anticipated to explore the use of earth-abundant and non-toxic metals to replace precious metal catalysts, aligning with the principles of sustainable chemistry. Furthermore, the development of novel ligand systems will be crucial for achieving unprecedented levels of selectivity and reactivity in reactions such as cross-coupling, hydrogenation, and C-H activation.
Biocatalysis , the use of enzymes to catalyze chemical reactions, presents a green and highly selective alternative to traditional chemical methods. Enzymes such as reductases, transaminases, and hydrolases could be employed for the stereoselective modification of this compound. For example, an enzyme that catalyzes the reduction of ethyl 2-methyl-3-oxobutanoate has been identified in Klebsiella pneumoniae, suggesting that similar biocatalysts could be developed for the asymmetric reduction of the benzoyl ketone in this compound. tandfonline.com This would provide a direct route to chiral hydroxy esters, valuable intermediates in organic synthesis.
| Catalytic Approach | Potential Reaction | Key Advantages |
| Organocatalysis | Asymmetric Michael Addition, Aldol, Mannich | High enantioselectivity, metal-free, mild conditions |
| Metal Catalysis | Cross-coupling, Asymmetric Hydrogenation | High efficiency, broad substrate scope, tunable reactivity |
| Biocatalysis | Stereoselective Reduction, Hydrolysis | High stereoselectivity, environmentally friendly, mild reaction conditions |
Exploration of Unexplored Biological Applications of its Derived Scaffolds
The structural framework of this compound is a versatile starting point for the synthesis of a diverse array of heterocyclic compounds with potential biological activities. The exploration of these derived scaffolds is a burgeoning area of research with significant therapeutic potential.
Pyrazole (B372694) derivatives , which can be synthesized through the condensation of β-keto esters with hydrazine (B178648) derivatives, are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. benthamscience.commdpi.comspast.orgnih.govnih.gov Future research will likely focus on synthesizing novel pyrazole libraries from this compound and screening them for a broader spectrum of biological targets. The presence of the benzoyl group offers a handle for further structural modifications, potentially leading to compounds with enhanced potency and selectivity.
Pyrimidine derivatives are another class of heterocyclic compounds readily accessible from this compound. Pyrimidines are core structures in many biologically active molecules, including anticancer and antimicrobial agents. nih.govmdpi.comnih.govmdpi.comasianpubs.org The synthesis of novel pyrimidine-based scaffolds from this starting material could lead to the discovery of new therapeutic agents. For instance, the reaction with urea (B33335) or thiourea (B124793) derivatives can yield pyrimidine-2(1H)-ones and pyrimidine-2(1H)-thiones, which have shown promising anticancer activity. nih.gov
The exploration of other heterocyclic systems derived from this compound, such as benzodiazepines, is also a promising avenue. The inherent reactivity of the dicarbonyl unit allows for a variety of cyclization strategies, opening the door to a vast chemical space of potentially bioactive molecules.
| Derived Scaffold | Potential Biological Activity | Rationale |
| Pyrazoles | Anti-inflammatory, Anticancer, Antimicrobial | Well-established pharmacophore; benzoyl group allows for diverse functionalization. benthamscience.commdpi.comspast.orgnih.govnih.gov |
| Pyrimidines | Anticancer, Antimicrobial | Core structure of many therapeutic agents; versatile synthesis from β-keto esters. nih.govmdpi.comnih.govmdpi.comasianpubs.org |
| Benzodiazepines | Anxiolytic, Anticonvulsant | Potential for novel CNS-active compounds through tailored cyclization reactions. |
Green Chemistry Innovations in its Synthesis and Utilization
The principles of green chemistry are increasingly influencing the design of chemical syntheses and processes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign methods for its synthesis and subsequent transformations.
A traditional synthesis of a similar compound, ethyl 2-benzyl-3-oxobutanoate, involves the use of sodium ethoxide in ethanol (B145695), followed by refluxing for an extended period. tcd.ie This method, while effective, utilizes stoichiometric strong bases and requires significant energy input.
Microwave-assisted synthesis offers a promising alternative to conventional heating methods. nih.govnih.gov Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for solvent-free reactions, thereby minimizing waste generation. The application of microwave technology to the synthesis of this compound and its derivatives could lead to more efficient and environmentally friendly processes.
Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is another key green technology. beilstein-journals.orgpolimi.itchim.it Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, continuous production. Developing a flow synthesis for this compound could enable a more sustainable and scalable manufacturing process.
The use of greener solvents, such as water or bio-based solvents, and the development of catalytic reactions that minimize the use of stoichiometric reagents are also critical areas for future research.
| Green Chemistry Technique | Potential Application | Key Advantages |
| Microwave-Assisted Synthesis | Synthesis of this compound and its derivatives | Reduced reaction times, higher yields, potential for solvent-free conditions. nih.govnih.gov |
| Flow Chemistry | Continuous production of this compound | Enhanced safety, improved scalability, better process control. beilstein-journals.orgpolimi.itchim.it |
| Greener Solvents/Catalysis | Utilization in synthesis and transformations | Reduced environmental impact, improved atom economy. |
Advanced Computational Design of Novel Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and catalyst performance. The application of advanced computational methods to this compound holds the key to unlocking new reactivity and achieving higher levels of selectivity in its transformations.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound. nih.gov By modeling the transition states of potential reactions, researchers can gain insights into reaction pathways and predict the feasibility of novel transformations. This knowledge can guide the rational design of catalysts and reaction conditions to favor desired outcomes.
In silico catalyst design is a rapidly advancing field that uses computational methods to design new catalysts with enhanced activity and selectivity. For asymmetric reactions involving this compound, computational screening of virtual catalyst libraries can identify promising candidates for experimental validation. This approach can significantly accelerate the discovery of new and efficient catalytic systems.
Molecular docking studies can be used to predict the binding interactions of this compound-derived scaffolds with biological targets. nih.govsid.ir By simulating the binding of these molecules to the active sites of proteins, researchers can identify potential drug candidates and gain insights into their mechanism of action. This information is invaluable for the rational design of new therapeutic agents with improved efficacy and reduced side effects.
| Computational Method | Application to this compound | Potential Outcomes |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition states | Rational design of reaction conditions for improved reactivity and selectivity. nih.gov |
| In Silico Catalyst Design | Screening of virtual catalyst libraries for asymmetric transformations | Accelerated discovery of highly efficient and selective catalysts. |
| Molecular Docking | Prediction of binding modes of derived scaffolds with biological targets | Identification of promising drug candidates and understanding of their mechanism of action. nih.govsid.ir |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
